({6-[4-(Methylsulfanyl)phenyl]thieno[3,2-d]pyrimidin-4-yl}sulfanyl)acetic acid
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Overview
Description
PFE-PKIS 43 is a thieno[3,2-d]pyrimidine compound that has been identified as a potent and selective inhibitor of the dark kinase STK17B. This compound has shown remarkable selectivity towards STK17B over its closely related homolog STK17A, making it a valuable tool in the study of kinase biology and potential therapeutic applications .
Preparation Methods
The synthesis of PFE-PKIS 43 involves the use of 4-(methylthio)phenylboronic acid as a key starting materialThe reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions and subsequent purification steps to obtain the final product as a pale yellow solid .
Chemical Reactions Analysis
PFE-PKIS 43 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thieno[3,2-d]pyrimidine core to its corresponding dihydro derivatives.
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. .
Scientific Research Applications
PFE-PKIS 43 has been extensively used in scientific research due to its high selectivity and potency towards STK17B. Some of its applications include:
Chemistry: As a chemical probe to study the structure-activity relationships of kinase inhibitors.
Biology: To investigate the role of STK17B in cellular processes such as apoptosis and signal transduction.
Medicine: Potential therapeutic applications in diseases where STK17B is implicated, such as hepatocellular carcinoma.
Industry: Used in drug discovery and development programs to identify new kinase inhibitors
Mechanism of Action
PFE-PKIS 43 exerts its effects by binding to the ATP-binding site of STK17B, leading to the inhibition of its kinase activity. The binding of PFE-PKIS 43 induces a unique conformational change in the phosphate-binding loop (P-loop) of STK17B, which enhances its selectivity towards this kinase. The molecular targets and pathways involved include the regulation of cellular apoptosis and signal transduction pathways .
Comparison with Similar Compounds
PFE-PKIS 43 is unique in its high selectivity towards STK17B compared to other similar compounds. Some similar compounds include:
PFE-PKIS 14: Another thieno[3,2-d]pyrimidine compound with lower selectivity towards STK17B.
PFE-PKIS 9: A related compound with moderate selectivity and potency.
SGC-STK17B-1: A high-quality chemical probe for STK17B with a different structural scaffold. The uniqueness of PFE-PKIS 43 lies in its ability to induce a specific conformational change in the P-loop of STK17B, which is not observed with other similar compounds
Properties
Molecular Formula |
C15H12N2O2S3 |
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Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-[6-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid |
InChI |
InChI=1S/C15H12N2O2S3/c1-20-10-4-2-9(3-5-10)12-6-11-14(22-12)15(17-8-16-11)21-7-13(18)19/h2-6,8H,7H2,1H3,(H,18,19) |
InChI Key |
KJCQGDBVLKOAHP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)SCC(=O)O |
Origin of Product |
United States |
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